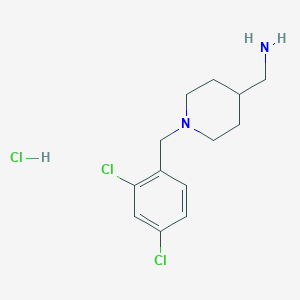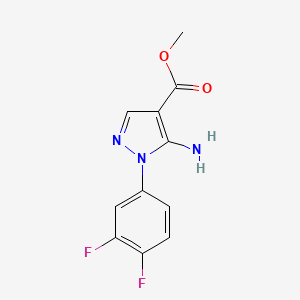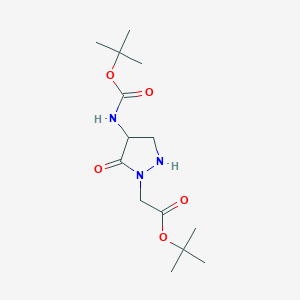
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both pyrazole and pyridine rings. The presence of iodine at the 4-position of the pyrazole ring and the pyridin-2-yl substituent makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine typically involves the iodination of a preformed pyrazole ring. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyrazole ring. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form carbon-carbon bonds.
Oxidation and Reduction: The pyrazole and pyridine rings can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene are commonly used.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted pyrazoles.
科学的研究の応用
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the pyridin-2-yl group can influence the compound’s binding affinity and selectivity for these targets.
類似化合物との比較
Similar Compounds
- 4-Bromo-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 4-Chloro-1-(pyridin-2-yl)-1H-pyrazol-5-amine
- 4-Fluoro-1-(pyridin-2-yl)-1H-pyrazol-5-amine
Uniqueness
4-Iodo-1-(pyridin-2-yl)-1H-pyrazol-5-amine is unique due to the presence of the iodine atom, which can enhance its reactivity and facilitate specific chemical transformations. The combination of the pyrazole and pyridine rings also contributes to its distinct chemical and biological properties.
特性
分子式 |
C8H7IN4 |
|---|---|
分子量 |
286.07 g/mol |
IUPAC名 |
4-iodo-2-pyridin-2-ylpyrazol-3-amine |
InChI |
InChI=1S/C8H7IN4/c9-6-5-12-13(8(6)10)7-3-1-2-4-11-7/h1-5H,10H2 |
InChIキー |
PDNXJBILYANZHT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)N2C(=C(C=N2)I)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-(2-Fluorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11789320.png)


![2-(6-(4-Ethylphenyl)thiazolo[3,2-b][1,2,4]triazol-5-yl)acetic acid](/img/structure/B11789348.png)


![2-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11789364.png)




